molecular formula C15H21N B14293829 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine CAS No. 125008-49-3

1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B14293829
CAS No.: 125008-49-3
M. Wt: 215.33 g/mol
InChI Key: CKKXBCGCLHZNDO-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a tetrahydropyridine ring substituted with a methyl group at the 1-position and a 2-propylphenyl group at the 4-position. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biochemical research .

Comparison with Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    4-Phenylpyridine: A simpler analog with different chemical properties and applications.

Uniqueness: 1-Methyl-4-(2-propylphenyl)-1,2,3,6-tetrahydropyridine is unique due to the presence of the 2-propylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

125008-49-3

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

1-methyl-4-(2-propylphenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C15H21N/c1-3-6-13-7-4-5-8-15(13)14-9-11-16(2)12-10-14/h4-5,7-9H,3,6,10-12H2,1-2H3

InChI Key

CKKXBCGCLHZNDO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1C2=CCN(CC2)C

Origin of Product

United States

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